Structural Comparison vs. Prototypical ZAC Antagonist TTFB: Predicted Activity Profile Assessment
The target compound shares the core N-(thiazol-2-yl)-benzamide scaffold with the well-characterized ZAC antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide). TTFB inhibits ZAC with an IC50 of ~1–3 μM and shows functional selectivity over related Cys-loop receptors (5-HT3A, α3β4 nACh, GABAA, and α1 glycine receptors) at 30 μM [1]. The target compound differs in two key structural features: the 4-methoxyphenyl substitution on the thiazole ring (vs. TTFB's tert-butyl) and the 2,6-difluorobenzamide core (vs. TTFB's 3-fluorobenzamide). In the original ZAC SAR study, these specific modifications were not directly evaluated, making the target compound a novel, uncharted structural variant within this class.
| Evidence Dimension | Structural identity vs. known ZAC antagonist scaffold |
|---|---|
| Target Compound Data | No direct ZAC pharmacological data available in public domain |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), IC50 ~1–3 μM against ZAC |
| Quantified Difference | Not determinable without experimental measurement; the 2,6-difluoro- and 4-methoxyphenyl- moieties represent untested substituent modifications relative to TTFB's established pharmacophore |
| Conditions | Xenopus oocyte two-electrode voltage clamp electrophysiology for ZAC inhibition (comparator data). No assay data for the target compound. |
Why This Matters
The target compound represents a structurally distinct analog within a chemotype known for ZAC modulation; its untested substitution pattern offers a legitimate scientific rationale for procurement as a novel tool for expanding SAR studies, provided the buyer accepts the risk of potentially reduced or absent ZAC activity.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
